Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate
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Overview
Description
Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is a complex organic compound that features a pyrrolidine ring, an aminooxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable precursor with an aminooxyethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive aminooxy group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. The pyrrolidine ring may also interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(methyl)carbamate
- Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate
- Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(tert-butyl)carbamate
Uniqueness
Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C18H29N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminooxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H29N3O3/c1-15(2)21(13-17-8-9-20(12-17)10-11-24-19)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 |
InChI Key |
GHSYTISLUPBUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCON)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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